BMS-870145 is a chemical compound that has garnered attention in pharmacological research for its potential therapeutic applications. It is classified as a selective inhibitor of the protein kinase known as Janus kinase 3, which plays a crucial role in the signaling pathways of various cytokines involved in immune response and inflammation. The compound is primarily investigated for its implications in treating autoimmune diseases and certain types of cancers.
BMS-870145 was developed by Bristol-Myers Squibb as part of their research into innovative treatments for various conditions, particularly those involving dysregulated immune responses. As a Janus kinase inhibitor, it falls under the broader category of targeted therapies aimed at modulating specific molecular pathways to achieve therapeutic effects. The classification of BMS-870145 as a small molecule inhibitor allows for oral administration, which is advantageous in clinical settings.
The synthesis of BMS-870145 involves several key steps that utilize standard organic chemistry techniques. The initial phase typically includes the formation of the core structure through coupling reactions, followed by various modifications to introduce functional groups that enhance its biological activity.
BMS-870145 has a complex molecular structure characterized by multiple rings and functional groups that contribute to its pharmacological properties.
The three-dimensional conformation of BMS-870145 allows it to effectively fit into the active site of the target enzyme, facilitating inhibition.
BMS-870145 undergoes various chemical reactions that can be utilized in both synthetic routes and biological assays:
BMS-870145 exerts its pharmacological effects primarily through the inhibition of Janus kinase 3. This mechanism can be summarized in several steps:
Data from preclinical studies indicate that BMS-870145 effectively reduces markers of inflammation in animal models.
BMS-870145 exhibits several key physical and chemical properties:
These properties are critical for formulating effective drug delivery systems.
BMS-870145 has significant potential applications in several areas:
The therapeutic targeting of purinergic receptors represents a significant evolution in cardiovascular pharmacology, particularly in antiplatelet therapy. Early efforts concentrated on the P2Y12 receptor (targeted by clopidogrel and ticagrelor) due to its central role in ADP-mediated sustained platelet activation [4]. However, P2Y12 inhibitors carry substantial bleeding risks, driving the search for safer alternatives. The discovery that adenosine diphosphate (ADP) activates platelets through two distinct G-protein-coupled receptors—P2Y1 (initiating aggregation) and P2Y12 (amplifying response)—revealed P2Y1 as a promising target [4] [7]. Preclinical validation emerged from studies showing MRS2500, a selective P2Y1 antagonist, prevented carotid artery thrombosis in primates with only moderate bleeding prolongation [4]. This established the therapeutic rationale for selective P2Y1 inhibition, setting the stage for advanced compounds like BMS-870145.
The P2Y1 receptor (P2Y1R) belongs to the Class A G-protein-coupled receptor (GPCR) family, with unique structural features distinguishing it from other purinergic receptors like P2Y12R. Key characteristics include:
Table 1: Structural Comparison of Human P2Y1 Receptor Ligand-Binding Sites
Site Type | Key Residues | Representative Ligand | Binding Mechanism |
---|---|---|---|
Orthosteric (Nucleotide) | N2836.58, Y3067.35, R3107.39, K46, R195 | MRS2500 | Hydrogen bonding/salt bridges with phosphate groups; hydrophobic adenine pocket |
Allosteric (Non-nucleotide) | Lipid bilayer interface | BPTU | Hydrophobic interactions within external receptor-lipid interface; no helical bundle penetration |
BMS-870145 emerged from a concerted effort to leverage P2Y1R’s mechanistic advantages over P2Y12 inhibition. Its development rationale centers on three pillars:
Table 2: Profile of BMS-870145
Property | Specification | Source/Assay |
---|---|---|
Molecular Formula | C₃₀H₂₄ClF₄N₃O₃ | [1] |
Purity | ≥98% (HPLC) | Sigma Aldrich COA |
Solubility | 20 mg/mL in DMSO | [1] [2] |
Pharmacological Action | Potent, selective P2Y1 antagonist | Biochemical assays |
Efficacy Model | Reduced thrombosis with minimal bleeding (rabbit) | [1] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7